molecular formula C26H27Br2N7 B076068 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide CAS No. 14222-46-9

3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide

Cat. No.: B076068
CAS No.: 14222-46-9
M. Wt: 597.3 g/mol
InChI Key: IXNYZBNLCCQASS-UHFFFAOYSA-N
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Description

It has been used in the treatment of sleeping sickness in humans and nagana in cattle . This compound is known for its powerful antimicrobial properties and has been extensively studied for its various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide can be synthesized through the quaternization reaction of Phenanthridine with methyl bromide. This reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or ethanol. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound involves the same quaternization reaction but is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to Phenanthridine.

    Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Phenanthridine.

    Substitution: Various substituted Phenanthridinium compounds.

Scientific Research Applications

3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.

    Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits DNA replication and transcription, leading to cell death. The compound targets the DNA of microorganisms, making it effective against various pathogens .

Comparison with Similar Compounds

Uniqueness: 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide is unique due to its specific application in treating trypanosomiasis and its potent DNA intercalating ability, which makes it a valuable tool in both medical and research settings.

Properties

IUPAC Name

8-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-6-(4-aminophenyl)-5-methylphenanthridin-5-ium-3-amine;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7.2BrH/c1-15-12-24(31-26(29)32(15)2)30-19-9-11-20-21-10-8-18(28)13-23(21)33(3)25(22(20)14-19)16-4-6-17(27)7-5-16;;/h4-14H,1-3H3,(H5,27,28,29,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNYZBNLCCQASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC3=C([N+](=C4C=C(C=CC4=C3C=C2)N)C)C5=CC=C(C=C5)N)N=C(N1C)N.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Br2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931389
Record name 2-Amino-4-{[3-amino-6-(4-iminocyclohexa-2,5-dien-1-ylidene)-5-methyl-5,6-dihydrophenanthridin-8-yl]imino}-1,6-dimethyl-3,4-dihydropyrimidin-1-ium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14222-46-9
Record name Phenanthridinium, 3-amino-6-(4-aminophenyl)-8-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-5-methyl-, bromide, hydrobromide (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14222-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyritidium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-{[3-amino-6-(4-iminocyclohexa-2,5-dien-1-ylidene)-5-methyl-5,6-dihydrophenanthridin-8-yl]imino}-1,6-dimethyl-3,4-dihydropyrimidin-1-ium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyritidium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide
Reactant of Route 2
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide
Reactant of Route 3
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide
Reactant of Route 4
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide
Reactant of Route 5
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide
Reactant of Route 6
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide

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